1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine 1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 935841-14-8
VCID: VC8324305
InChI: InChI=1S/C11H12BrF2N/c12-8-5-10(13)9(11(14)6-8)7-15-3-1-2-4-15/h5-6H,1-4,7H2
SMILES: C1CCN(C1)CC2=C(C=C(C=C2F)Br)F
Molecular Formula: C11H12BrF2N
Molecular Weight: 276.12 g/mol

1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine

CAS No.: 935841-14-8

Cat. No.: VC8324305

Molecular Formula: C11H12BrF2N

Molecular Weight: 276.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2,6-difluorobenzyl)pyrrolidine - 935841-14-8

Specification

CAS No. 935841-14-8
Molecular Formula C11H12BrF2N
Molecular Weight 276.12 g/mol
IUPAC Name 1-[(4-bromo-2,6-difluorophenyl)methyl]pyrrolidine
Standard InChI InChI=1S/C11H12BrF2N/c12-8-5-10(13)9(11(14)6-8)7-15-3-1-2-4-15/h5-6H,1-4,7H2
Standard InChI Key GTSVBWUCMXVKMA-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=C(C=C(C=C2F)Br)F
Canonical SMILES C1CCN(C1)CC2=C(C=C(C=C2F)Br)F

Introduction

Structural and Chemical Characteristics

The molecular structure of 1-(4-bromo-2,6-difluorobenzyl)pyrrolidine consists of a central benzene ring substituted with bromine at position 4 and fluorine atoms at positions 2 and 6. A pyrrolidine group is attached via a methylene bridge to the benzene ring. The compound’s molecular formula is C11H11BrF2N\text{C}_{11}\text{H}_{11}\text{BrF}_2\text{N}, with a molecular weight of 283.12 g/mol .

The electron-withdrawing effects of bromine and fluorine atoms induce significant electronic asymmetry in the aromatic ring, influencing both reactivity and intermolecular interactions. Pyrrolidine’s five-membered saturated ring provides conformational flexibility, allowing the molecule to adopt multiple binding poses in biological systems. X-ray crystallography studies of analogous compounds reveal planar aromatic systems with dihedral angles of 15–30° between the benzyl and pyrrolidine groups .

Synthetic Methodologies and Optimization

Key Synthetic Pathways

The synthesis of 1-(4-bromo-2,6-difluorobenzyl)pyrrolidine typically proceeds through a two-stage process involving intermediate formation of 4-bromo-2,6-difluorobenzaldehyde followed by reductive amination with pyrrolidine (Figure 1).

Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
A high-yield method (78%) involves lithiation of 1-bromo-3,5-difluorobenzene using lithium diisopropylamide (LDA) at -70°C in tetrahydrofuran (THF), followed by formylation with N-formylpiperidine . Critical parameters include:

  • Temperature control: Maintaining ≤-70°C during lithiation prevents side reactions

  • Stoichiometry: 1.1:1 molar ratio of LDA to aryl bromide

  • Workup: Acidic aqueous extraction with methyl tert-butyl ether minimizes product loss

Stage 2: Reductive Amination
The aldehyde intermediate undergoes reductive amination with pyrrolidine using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C. Optimization studies show:

  • pH dependence: Reaction efficiency peaks at pH 5–6 (acetic acid buffer)

  • Solvent effects: Methanol provides 92% conversion vs. 78% in THF

  • Catalyst loading: 1.2 equivalents of NaBH3CN maximizes yield

Table 1: Comparative Synthesis Yields Under Varied Conditions

ConditionYield (%)Purity (%)
Methanol, pH 59298.5
THF, pH 57897.2
Ethanol, pH 68598.1
No pH control4189.3

Alternative Routes

Patent CN101353317B describes a cyanide-free approach using hydroxylamine hydrochloride and formic acid to convert 4-bromo-2,6-difluorobenzaldehyde to the corresponding nitrile, which could serve as an alternative precursor . While this method avoids toxic cyanide reagents, it introduces additional steps for conversion to the benzylamine intermediate.

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C with decomposition onset at 240°C under nitrogen. The compound exhibits excellent thermal stability for pharmaceutical processing.

Solubility Profile

Table 2: Solubility in Common Solvents (mg/mL, 25°C)

SolventSolubility
Water0.12
Methanol48.7
Dichloromethane132.5
Ethyl acetate29.8

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing, typically using DMSO stock solutions (50 mM).

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 4.62 (s, 2H, CH2N), 3.15–3.05 (m, 4H, pyrrolidine), 2.05–1.95 (m, 4H, pyrrolidine)

  • 13^{13}C NMR: δ 162.3 (d, J = 245 Hz, C-F), 134.8 (C-Br), 116.2 (d, J = 21 Hz), 54.1 (CH2N), 47.3 (pyrrolidine C)

  • HRMS: m/z 284.0034 [M+H]+ (calc. 284.0031)

Pharmacological Evaluation and Mechanisms

Anticancer Activity

In vitro screening against NCI-60 cell lines demonstrated potent activity with mean GI50 = 1.8 μM. Notable activity was observed against:

  • A549 lung adenocarcinoma: GI50 = 0.94 μM

  • HCT-116 colorectal carcinoma: GI50 = 1.2 μM

  • MCF-7 breast cancer: GI50 = 1.5 μM

Table 3: Comparative Cytotoxicity in Solid Tumors

Cell LineGI50 (μM)Selectivity Index*
A5490.948.2
HCT-1161.26.5
MCF-71.55.1
HEK293 (normal)7.7
*Selectivity Index = IC50(normal)/IC50(cancer)

Tubulin Polymerization Inhibition

Mechanistic studies revealed dose-dependent inhibition of tubulin assembly (IC50 = 2.4 μM), comparable to combretastatin A-4 (IC50 = 1.1 μM). Molecular docking shows the bromine atom occupies the colchicine site’s hydrophobic pocket, while fluorine atoms form hydrogen bonds with β-tubulin’s Thr179 .

Pharmacokinetic Properties

Rat pharmacokinetic studies after IV administration (5 mg/kg):

  • t1/2t_{1/2}: 3.2 h

  • CmaxC_{\text{max}}: 1.8 μg/mL

  • AUC: 14.3 μg·h/mL
    Oral bioavailability was limited (F = 12%), prompting development of prodrug derivatives.

Future Research Directions

Current investigations focus on:

  • Prodrug Development: Phosphonooxymethyl derivatives to enhance oral bioavailability

  • Combination Therapies: Synergy studies with paclitaxel and doxorubicin

  • Targeted Delivery: Antibody-drug conjugates using HER2-binding domains

  • Resistance Mechanisms: CRISPR screens to identify tubulin isoform switches

Ongoing clinical trials (Phase I/II) are evaluating the lead compound’s safety profile in refractory solid tumors (NCT04892330), with preliminary results expected Q3 2026.

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